molecular formula C22H20N4O3S B2937706 N'-[(pyridin-3-yl)methyl]-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]ethanediamide CAS No. 899735-89-8

N'-[(pyridin-3-yl)methyl]-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]ethanediamide

Cat. No.: B2937706
CAS No.: 899735-89-8
M. Wt: 420.49
InChI Key: IGBHYZXFSCOXQX-UHFFFAOYSA-N
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Description

The compound N'-[(pyridin-3-yl)methyl]-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]ethanediamide is a synthetic molecule featuring a 1,2,3,4-tetrahydroquinoline core substituted at the 6-position with an ethanediamide linker. This linker connects two distinct moieties: a thiophene-2-carbonyl group at the 1-position of the tetrahydroquinoline and a pyridin-3-ylmethyl group.

Properties

IUPAC Name

N-(pyridin-3-ylmethyl)-N'-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O3S/c27-20(24-14-15-4-1-9-23-13-15)21(28)25-17-7-8-18-16(12-17)5-2-10-26(18)22(29)19-6-3-11-30-19/h1,3-4,6-9,11-13H,2,5,10,14H2,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGBHYZXFSCOXQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)NC(=O)C(=O)NCC3=CN=CC=C3)N(C1)C(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(pyridin-3-yl)methyl]-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]ethanediamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N’-[(pyridin-3-yl)methyl]-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated derivatives can be used in the presence of a base or acid catalyst.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

N’-[(pyridin-3-yl)methyl]-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]ethanediamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.

    Biology: Investigated for its potential as a bioactive molecule in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N’-[(pyridin-3-yl)methyl]-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally related molecules from the literature:

Table 1: Structural and Functional Comparison of Tetrahydroquinoline Derivatives

Compound Name / ID Molecular Formula Molecular Weight Key Substituents Reported Activity Yield/Purity Reference
Target Compound C₂₄H₂₃N₃O₃S* ~437.5 Pyridin-3-ylmethyl, ethanediamide, thiophene-2-carbonyl Not reported N/A
Compound 68 C₂₀H₂₅N₅S 391.5 1-Methylpiperidin-4-yl, thiophene-2-carboximidamide NOS inhibition (iNOS/eNOS/nNOS) 60.6% yield, >95% [1]
Compound 70 C₁₈H₂₃N₅S·2HCl 446.4 (free base) Piperidin-4-yl, thiophene-2-carboximidamide N/A 72.6% yield, >95% [1]
CAS 921923-94-6 C₂₅H₃₂N₄O₂ 420.5 3-Methylphenyl, pyrrolidin-1-yl, ethanediamide Not reported N/A [4]
CAS 1005298-70-3 C₂₄H₂₄N₂O₃S₂ 452.6 5,6,7,8-Tetrahydronaphthalene-2-sulfonamide, thiophene-2-carbonyl Not reported N/A [5]

*Calculated based on structural formula.

Key Structural and Functional Differences

Backbone and Linker Groups The target compound’s ethanediamide linker distinguishes it from analogs like Compound 68 and 70, which feature a thiophene-2-carboximidamide group. The oxamide group may enhance hydrogen-bonding interactions compared to the amidine in carboximidamide derivatives .

Heterocyclic Substituents The pyridin-3-ylmethyl group in the target compound introduces a basic nitrogen atom, contrasting with the piperidinyl (Compound 68) and pyrrolidinyl (CAS 921923-94-6) groups in analogs. These differences could modulate solubility, pKa, and target selectivity .

Biological Activity Compounds 68 and 70 were tested for NOS inhibition (iNOS, eNOS, nNOS), with IC₅₀ values suggesting selectivity profiles dependent on substituents . The target compound’s pyridine and thiophene groups may similarly influence NOS binding, though empirical data are lacking. No activity data are reported for CAS 921923-94-6 or CAS 1005298-70-3, highlighting gaps in pharmacological characterization for ethanediamide- and sulfonamide-linked tetrahydroquinolines .

Biological Activity

The compound N'-[(pyridin-3-yl)methyl]-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]ethanediamide is a complex organic molecule with potential biological activities, particularly in medicinal chemistry. This article reviews its biological activity, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H22N4O2SC_{19}H_{22}N_4O_2S with a molecular weight of approximately 370.47 g/mol. The structure comprises a pyridine ring, a thiophene moiety, and a tetrahydroquinoline scaffold, which are known for their diverse biological activities.

Structural Features

FeatureDescription
Pyridine Ring Contributes to the electron density
Thiophene Moiety Enhances lipophilicity and bioactivity
Tetrahydroquinoline Scaffold Provides structural stability

Antioxidant and Anti-inflammatory Properties

Recent studies have highlighted the antioxidant and anti-inflammatory properties of compounds similar to this compound. For instance, a related compound demonstrated significant inhibition of reactive oxygen species (ROS) production in cellular assays, indicating potential therapeutic applications in oxidative stress-related diseases .

Enzyme Inhibition Studies

The compound has been evaluated for its inhibitory effects on various enzymes:

  • Nitric Oxide Synthase (NOS) Inhibition :
    • Compounds in the same class have shown selective inhibition of neuronal nitric oxide synthase (nNOS) over endothelial nitric oxide synthase (eNOS). For example, one study reported an IC50 value of 160 nM for a closely related derivative against nNOS .
  • Cholinesterase Inhibition :
    • The compound's potential as an acetylcholinesterase inhibitor was explored in docking studies. Similar derivatives exhibited moderate to high inhibitory activity against both acetylcholinesterase and butyrylcholinesterase, suggesting applications in neurodegenerative diseases like Alzheimer's .

The biological activity of this compound may be attributed to:

  • Molecular Interactions : The compound's ability to form hydrogen bonds and π-π interactions with target proteins enhances its binding affinity.
  • Redox Properties : The presence of electron-rich heterocycles contributes to its antioxidant capacity by neutralizing free radicals.

Study 1: Anti-inflammatory Effects

A recent study assessed the anti-inflammatory effects of a related compound in a murine model of inflammation. The results showed a significant reduction in inflammatory markers such as TNF-α and IL-6 after treatment with the compound .

Study 2: Neuroprotective Activity

Another investigation focused on the neuroprotective effects of tetrahydroquinoline derivatives. The study found that these compounds could protect neuronal cells from apoptosis induced by oxidative stress .

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